molecular formula C11H14O4 B1218526 2',4',6'-Trimethoxyacetophenone CAS No. 832-58-6

2',4',6'-Trimethoxyacetophenone

Cat. No. B1218526
CAS RN: 832-58-6
M. Wt: 210.23 g/mol
InChI Key: KPZWHZSIXZXDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of TMAC-related compounds often involves multi-step reactions, utilizing trimethoxybenzene as a raw material. The synthesis process includes oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation steps, with the yield and structure of intermediates confirmed by IR and 1H-NMR methods (Tu Wei-jun, 2013). This approach highlights the complexity and the careful optimization required in the synthesis of TMAC and its derivatives.

Molecular Structure Analysis

The molecular structure of TMAC derivatives has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and single crystal X-ray diffraction. Studies have detailed the crystalline structure at different temperatures and the vibrational properties through infrared and Raman spectroscopy, supported by Density Functional Theory (DFT) calculations (R.N.S. Santiago et al., 2018). These analyses provide insights into the compound's structural intricacies and potential antimicrobial activities.

Chemical Reactions and Properties

TMAC undergoes various chemical reactions, including cyclization and electrophilic displacement. The cyclization of TMAC phenylhydrazone in the presence of catalysts leads to the formation of specific indazole and indole derivatives, suggesting a nuanced reaction mechanism (Qiu Yu, 1992). Electrophilic displacement reactions with sulfuryl chloride have been observed, indicating the compound's reactivity towards substitution prior to chlorination (J. Strating, L. Thijs, B. Zwanenburg, 2010).

Physical Properties Analysis

The physical properties, including the polymorphism of TMAC derivatives, have been extensively studied. Techniques such as X-ray powder diffractometry, differential scanning calorimetry (DSC), and IR spectroscopy have been employed to characterize different polymorphs, revealing significant insights into the compound's stability and conformational preferences (A. Miyamae et al., 1991).

Chemical Properties Analysis

The chemical properties of TMAC and its derivatives encompass a wide range of behaviors and interactions. For instance, studies on mixed-metal sodium-magnesium enolates derived from TMAC highlight the compound's reactivity and potential for forming complex structures with diverse applications (Eva Hevia et al., 2006). These characteristics underline the compound's versatility in chemical synthesis and potential applications in various fields.

Scientific Research Applications

  • Crystal Structure and Antimicrobial Activity :

    • 2-Hydroxy-3,4,6-trimethoxyacetophenone, a variant of 2',4',6'-Trimethoxyacetophenone, was isolated from Croton anisodontus Müll. Arg. (Euphorbiaceae). Its crystal structure was characterized using Nuclear Magnetic Resonance and X-ray diffraction, showing potential antimicrobial activity. The vibrational properties of this compound were also studied through infrared and Raman spectroscopy, contributing to the understanding of its structural and functional properties (Santiago et al., 2018).
  • Synthesis Techniques :

    • The synthesis process of 2-Hydroxy-4,5,6-trimethoxyacetophenone, a close relative of 2',4',6'-Trimethoxyacetophenone, was explored. This process involved oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation, highlighting the compound's potential for various applications in chemical research (Tu Wei-jun, 2013).
  • Antibacterial and Antibiotic Resistance Modulation :

    • Chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone were tested for their antibacterial properties and effects on antibiotic resistance. The study found that these chalcones could be potent antibacterial agents or could be used in combination with antibiotics to treat infections caused by multidrug-resistant strains (Freitas et al., 2020).
  • Chemical Reactivity and Photostabilization :

    • The chemical reactivity of related compounds, such as 3,4,5-trimethoxyacetophenone and 2,6-dimethoxyphenol, was studied in the context of photostabilization. These studies contribute to the understanding of how such compounds can be used in stabilizing materials against photodegradation, indicating their potential use in various industrial applications (Harvey & Ragauskas, 1996).
  • Novel Fluoro and Methoxy Substituted Derivatives :

    • The study on the synthesis of novel chalcone derivatives involving 2',4',6'-Trimethoxyacetophenone and various fluorine-substituted benzaldehydes shows the potential of these compounds in the development of new chemical entities. These derivatives, with both fluorine and methoxy groups, could have applications in pharmaceutical and chemical industries (Anil & Polat, 2020).
  • Antifungal Activity and Synergistic Effects :

    • Acetophenones isolated from Croton spp., including 2-hydroxy-3,4,6-trimethoxyacetophenone, were evaluated for their antifungal activity against various fungal strains. The study also investigated the synergistic effects of these compounds with conventional antifungal agents, suggesting their potential use in antifungal therapies (Aguiar et al., 2016).

Safety And Hazards

2’,4’,6’-Trimethoxyacetophenone is incompatible with strong oxidizing agents . For more detailed safety and hazard information, it is recommended to refer to its Material Safety Data Sheet (MSDS).

properties

IUPAC Name

1-(2,4,6-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZWHZSIXZXDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232214
Record name Ethanone, 1-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4',6'-Trimethoxyacetophenone

CAS RN

832-58-6
Record name Ethanone, 1-(2,4,6-trimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',6'-Trimethoxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4',6'-Trimethoxyacetophenone
Reactant of Route 2
Reactant of Route 2
2',4',6'-Trimethoxyacetophenone
Reactant of Route 3
Reactant of Route 3
2',4',6'-Trimethoxyacetophenone
Reactant of Route 4
Reactant of Route 4
2',4',6'-Trimethoxyacetophenone
Reactant of Route 5
Reactant of Route 5
2',4',6'-Trimethoxyacetophenone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2',4',6'-Trimethoxyacetophenone

Citations

For This Compound
267
Citations
LD Chiaradia, R Dos Santos, CE Vitor, AA Vieira… - Bioorganic & medicinal …, 2008 - Elsevier
Inhibition of nitric oxide (NO) production by altering the expression of induced enzymes involved is potentially an important strategy for obtaining antiinflammatory agents. In the search …
Number of citations: 91 www.sciencedirect.com
RNS Santiago, PTC Freire, AP Ayala… - Journal of Molecular …, 2018 - Elsevier
In this paper the isolation of 2-Hydroxy-3,4,6-trimethoxyacetophenone (C 11 O 5 H 14 ) from the stem bark of Croton anisodontus Müll. Arg. (Euphorbiaceae) is presented and its …
Number of citations: 18 www.sciencedirect.com
RC Fuson, MW Farlow, CJ Stehman - Journal of the American …, 1931 - ACS Publications
RCOCHs+ 3NaOX= RCOONa+ HCXS+ 2NaOH(1) the cleavage of a carbon chain, but also halogenation by means of hypohalite solutions. In the ordinary case the process does not …
Number of citations: 1 pubs.acs.org
RA Eade, H Pham - Australian Journal of Chemistry, 1979 - CSIRO Publishing
The reaction between 1,3,5-trimethoxybenzene and tetraacetyl-α-D-glucosyl bromide in the presence of zinc oxide gave β-D-glucopyranosyl-2,4,6-trimethoxybenzene tetraacetate (12). …
Number of citations: 35 www.publish.csiro.au
F Tutin, FW Caton - Journal of the Chemical Society, Transactions, 1910 - pubs.rsc.org
… This formula is preferred to the other possible one, as it is known that 2 : 4 : 6-trimethoxyacetophenone, which must first be formed, readily yields 2-hydroxy-4 : 6-…
Number of citations: 5 pubs.rsc.org
AMR Teixeira, HS Santos, PN Bandeira… - Journal of Molecular …, 2019 - Elsevier
Chalcones are important intermediates in the biosynthesis of biologically active compounds such as flavonoids and their derivatives. In this paper, a new chalcone 2E-1-(2ʹ-Hydroxy-3ʹ…
Number of citations: 27 www.sciencedirect.com
J Strating, L Thijs, B Zwanenburg - Recueil des Travaux …, 1966 - Wiley Online Library
By reaction of 2,4,6‐trimethoxybenzaldehyde and 2,4,6‐trimethoxyacetophenone with sulfuryl chloride an electrophilic displacement of the formyl and acetyl groups takes place prior to …
Number of citations: 5 onlinelibrary.wiley.com
T Horie, M Tsukayama, H Kourai… - Journal of Medicinal …, 1986 - ACS Publications
OH easily converted into the diacetates 7a-k. The diacetates 7 were demethylated with anhydrous aluminum chloride in acetonitrile and subsequently hydrolyzed with hydrochloric acid …
Number of citations: 44 pubs.acs.org
C ENEBÄCK - ACTA CHEMICA SCANDINAVICA, 1957 - actachemscand.org
The electronic absorption spectra of 2-hydroxy-4, 6-dimethoxybenzaldehyde (Fig, 1; max. 294 тшч, log e= 4.31; infl. 330 т, н, log e= 3.58), 2-hydroxy-4, 6-dimethoxyacetophenone (Fig. 2…
Number of citations: 8 actachemscand.org
S Ghosal, P Mittal, Y Kumar, SK Singh - Phytochemistry, 1989 - Elsevier
Two new dimethoxy-acetophenone-O-glucosides and the known 2,4,6-trimethoxyacetophenone were isolated from the flowering bulbs and pseudo-stem fluid of Pancratium biflorum. …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.